molecular formula C19H18N4OS B306772 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B306772
M. Wt: 350.4 g/mol
InChI Key: WBGSCJJTEFITSE-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide, also known as DQA, is a compound that has been extensively studied for its potential therapeutic applications. DQA is a hydrazone derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. The compound has been shown to inhibit the growth of various fungi by disrupting the fungal cell wall.
Biochemical and Physiological Effects
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been reported to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and disrupt the fungal cell wall. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been reported to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments. The compound is easy to synthesize, and it has been reported to possess various therapeutic properties. However, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has some limitations for lab experiments. The compound is not very water-soluble, which makes it difficult to administer in vivo. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been reported to have low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the scientific research of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The compound has shown promising results in various therapeutic applications, and further studies are needed to fully understand its mechanism of action. Future studies could focus on improving the water solubility and bioavailability of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide to enhance its therapeutic potential. Additionally, the compound could be tested against other cancer cell lines and infectious agents to determine its broader therapeutic potential.
Conclusion
In conclusion, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is a hydrazone derivative that has shown promising results in various scientific research studies. The compound has been reported to possess anticancer, antitubercular, antifungal, and antimicrobial activities. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to possess anti-inflammatory and antioxidant properties. The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2,6-dimethyl-4-chloroquinoline with thiosemicarbazide to form 2,6-dimethyl-4-(thiosemicarbazone)quinoline. This compound is then reacted with 3-pyridinecarboxaldehyde to form the final product, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. While 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments, it also has some limitations. Future studies could focus on improving the water solubility and bioavailability of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide to enhance its therapeutic potential and test its broader therapeutic potential against other cancer cell lines and infectious agents.

Synthesis Methods

The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2,6-dimethyl-4-chloroquinoline with thiosemicarbazide to form 2,6-dimethyl-4-(thiosemicarbazone)quinoline. This compound is then reacted with 3-pyridinecarboxaldehyde to form the final product, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been reported in various scientific research studies, and the compound has been synthesized using different methods with varying yields.

Scientific Research Applications

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antitubercular, antifungal, and antimicrobial activities. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to possess anti-inflammatory and antioxidant properties. The compound has been tested against various cancer cell lines, and it has been found to induce apoptosis in cancer cells. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also shown promising results in the treatment of tuberculosis and fungal infections.

properties

Product Name

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H18N4OS/c1-13-5-6-17-16(8-13)18(9-14(2)22-17)25-12-19(24)23-21-11-15-4-3-7-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+

InChI Key

WBGSCJJTEFITSE-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CN=CC=C3

SMILES

CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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